molecular formula C10H5BrFNO2 B2354964 8-Bromo-7-fluoroquinoline-2-carboxylic acid CAS No. 1420793-38-9

8-Bromo-7-fluoroquinoline-2-carboxylic acid

Cat. No.: B2354964
CAS No.: 1420793-38-9
M. Wt: 270.057
InChI Key: ZWEPPCYRSMPNLO-UHFFFAOYSA-N
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Biological Activity

8-Bromo-7-fluoroquinoline-2-carboxylic acid is a notable derivative of quinoline, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, research findings, case studies, and comparative analyses with similar compounds.

The molecular formula for this compound is C10H6BrFNO2. The presence of bromine and fluorine substituents enhances its chemical reactivity and biological activity. These halogen atoms can significantly influence the compound's interactions with various biological targets, such as enzymes and receptors.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The compound is studied for its potential as an enzyme inhibitor , particularly in the context of cancer therapy. The mechanism involves:

  • Inhibition of Kinases : It may inhibit various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Receptor Binding : The compound can bind to specific receptors, altering their activity and influencing cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : It has shown potential in inhibiting cancer cell growth.
  • Antibacterial Activity : The compound may possess properties that inhibit bacterial growth.
  • Antimalarial Effects : Similar quinoline derivatives are known for their efficacy against malaria parasites.

In Vitro Studies

  • Cytotoxicity Assays : In studies involving human cancer cell lines, this compound displayed significant cytotoxic effects. For instance, it was tested against MCF-7 (breast cancer) cells, showing an IC50 value indicative of effective inhibition at low concentrations.
    Cell LineIC50 (µM)
    MCF-7168.78
    T-24257.87
  • Cell Cycle Analysis : Flow cytometric analysis revealed that treatment with the compound resulted in G1 phase arrest in MCF-7 cells, indicating a disruption in the cell cycle necessary for proliferation.
  • Apoptosis Induction : The compound induced apoptosis in treated cells, with a higher percentage of late apoptotic cells compared to controls.
    Viability MetricControl (%)Compound (%)
    Intact Cells98.4897.83
    Early Apoptosis0.080.10
    Late Apoptosis0.680.81
    Total Death1.522.16

Comparative Studies

Comparative analysis with other quinoline derivatives reveals unique properties attributed to the bromine and fluorine substituents:

CompoundAnticancer Activity (%)
This compoundModerate to High
8-Fluoroquinoline-2-carboxylic acidLow
7-Bromoquinoline-2-carboxylic acidModerate

Case Studies

  • Aurora Kinase Inhibition : A related study highlighted that compounds similar to 8-Bromo-7-fluoroquinoline derivatives exhibited selective inhibition of Aurora A kinase, crucial for cancer cell cycle regulation. This suggests that structural modifications can enhance selectivity and potency against specific targets.
  • Antibacterial Activity : In a study assessing various quinoline derivatives, it was found that those containing halogen substitutions demonstrated improved antibacterial properties compared to their non-substituted counterparts.

Properties

IUPAC Name

8-bromo-7-fluoroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO2/c11-8-6(12)3-1-5-2-4-7(10(14)15)13-9(5)8/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEPPCYRSMPNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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